molecular formula C8H9NO4S B6278266 2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]sulfanyl}acetic acid CAS No. 1354714-64-9

2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]sulfanyl}acetic acid

Cat. No.: B6278266
CAS No.: 1354714-64-9
M. Wt: 215.23 g/mol
InChI Key: PSHDGTZHKLEASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]sulfanyl}acetic acid is an organic compound characterized by the presence of a maleimide group and a terminal carboxylic acid. This compound is known for its reactivity with thiol groups, forming stable covalent bonds, which makes it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]sulfanyl}acetic acid typically involves the reaction of maleic anhydride with an appropriate thiol-containing compound under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and stabilizers can further enhance the efficiency of the process. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]sulfanyl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]sulfanyl}acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]sulfanyl}acetic acid involves the formation of covalent bonds with thiol groups. The maleimide group reacts with thiols to form stable thioether linkages, which are crucial in various biochemical and industrial applications. This reactivity is exploited in the conjugation of biomolecules and the stabilization of materials .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate
  • N-maleoylglycine
  • Maleimido acetic acid

Uniqueness

Compared to similar compounds, 2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]sulfanyl}acetic acid offers unique advantages due to its dual functional groups (maleimide and carboxylic acid). This dual functionality allows for versatile reactivity and applications in both organic synthesis and bioconjugation .

Properties

CAS No.

1354714-64-9

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

2-[2-(2,5-dioxopyrrol-1-yl)ethylsulfanyl]acetic acid

InChI

InChI=1S/C8H9NO4S/c10-6-1-2-7(11)9(6)3-4-14-5-8(12)13/h1-2H,3-5H2,(H,12,13)

InChI Key

PSHDGTZHKLEASM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCSCC(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.